2-Methoxy-6-(1-methoxyethyl)naphthalene
Description
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-methoxy-6-(1-methoxyethyl)naphthalene |
InChI |
InChI=1S/C14H16O2/c1-10(15-2)11-4-5-13-9-14(16-3)7-6-12(13)8-11/h4-10H,1-3H3 |
InChI Key |
YLLKSXRCTJKPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methoxynaphthalene
The foundational step involves bromination of 2-methoxynaphthalene to introduce bromine at the 6-position.
- Reactants : 2-Methoxynaphthalene, bromine (Br₂), glacial acetic acid.
- Conditions :
- Bromine is added dropwise to a stirred solution of 2-methoxynaphthalene in acetic acid at 30–50°C.
- Reaction monitored until 1,6-dibromo-2-methoxynaphthalene forms (TLC/GC-MS).
- Yield : 85–90% (isolated via crystallization).
Iron-Mediated Debromination
Selective removal of the 1-position bromine is achieved using metallic iron.
- Reactants : 1,6-Dibromo-2-methoxynaphthalene, iron powder/chips, HBr-saturated acetic acid.
- Conditions :
- Iron is added to the reaction mixture at 30–60°C under stirring.
- Excess HBr ensures dehalogenation at the 1-position.
- Workup :
- Dilution with water, filtration, and crystallization (isobutanol/heptane).
- Yield : 70–75% of 6-bromo-2-methoxynaphthalene.
Introduction of 1-Methoxyethyl Group
The 6-bromo intermediate undergoes coupling to install the 1-methoxyethyl moiety.
- Reactants : 6-Bromo-2-methoxynaphthalene, methoxyethyl magnesium bromide.
- Conditions :
- Dry THF, reflux under nitrogen.
- Quenching with NH₄Cl and extraction with ethyl acetate.
- Yield : 60–65% after silica gel chromatography.
- Reactants : 6-Bromo-2-methoxynaphthalene, 1-methoxyethyl zinc chloride, Pd(PPh₃)₄.
- Conditions :
- DMF, 80°C, 12 hours.
- Yield : 55–60%.
Friedel-Crafts Alkylation
Direct Alkylation of 2-Methoxynaphthalene
A one-pot approach using Friedel-Crafts acylation followed by reduction.
- Reactants : 2-Methoxynaphthalene, methoxyacetyl chloride, AlCl₃.
- Conditions :
- Reaction in dichloromethane at 0°C, progressing to room temperature.
- Forms 6-methoxyacetyl-2-methoxynaphthalene.
- Reduction :
- NaBH₄ in MeOH reduces the ketone to alcohol.
- Methylation with CH₃I/K₂CO₃ yields the target compound.
- Overall Yield : 50–55%.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Applicable for introducing pre-formed methoxyethyl groups.
- Reactants : 6-Bromo-2-methoxynaphthalene, 1-methoxyethylboronic acid, Pd(dppf)Cl₂.
- Conditions :
- DME/H₂O, Na₂CO₃, 80°C, 8 hours.
- Yield : 65–70% after purification.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Bromination-Debromination | Bromination → Debromination → Coupling | 60–75% | High regioselectivity; scalable | Multi-step; iron handling required |
| Friedel-Crafts Alkylation | Acylation → Reduction → Methylation | 50–55% | One-pot potential | Moderate yields; side reactions |
| Suzuki Coupling | Cross-coupling with boronic acid | 65–70% | High efficiency; mild conditions | Cost of Pd catalysts |
Mechanistic Considerations
- Bromination : Electrophilic aromatic substitution favored at the 6-position due to methoxy’s directing effect.
- Debromination : Iron facilitates single-electron transfer (SET), selectively reducing the 1-bromo group.
- Friedel-Crafts : Methoxyacetyl chloride acts as an electrophile, with AlCl₃ activating the carbonyl.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(1-methoxyethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reactions are particularly significant, leading to the formation of hydroperoxides, alcohols, and ketones .
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, NHPI, and transition metal catalysts like Cu(II) acetylacetonate . The reactions are typically carried out at elevated temperatures (around 80°C) and in the presence of solvents such as heptane .
Major Products Formed
The major products formed from the oxidation of this compound include 2-acetyl-6-methoxynaphthalene and 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene . These products are important intermediates in the synthesis of pharmaceuticals like naproxen .
Scientific Research Applications
2-Methoxy-6-(1-methoxyethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(1-methoxyethyl)naphthalene involves its conversion to active intermediates through oxidation. These intermediates, such as 2-acetyl-6-methoxynaphthalene, play a crucial role in the synthesis of pharmaceuticals by acting as key building blocks . The molecular targets and pathways involved in its biological activity are primarily related to its derivatives, which exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: Prepared via a radical-polar crossover reaction using methanol as the nucleophile under photocatalytic conditions (General Procedure E in ). The reaction involves redox-active esters and Ir-based photocatalysts, yielding a white solid after purification .
- Structural Confirmation : Characterized by ¹H NMR (δ 7.65–7.10 ppm for aromatic protons, δ 3.75–3.20 ppm for methoxy groups) and ¹³C NMR (δ 157–110 ppm for aromatic carbons) .
- Natural Occurrence: Identified as a minor constituent (5.6%) in the essential oil of Chromolaena odorata roots, highlighting its natural biosynthetic origin .
Comparison with Structural Analogues
Structural Analogues and Substituent Variations
The following table compares 2-Methoxy-6-(1-methoxyethyl)naphthalene with structurally related naphthalene derivatives:
Substituent Effects on Physicochemical Properties
- Electronic Effects: The 1-methoxyethyl group in Compound 47 introduces moderate electron-donating effects via the methoxy oxygen, enhancing solubility in polar solvents compared to non-polar substituents (e.g., 4-methylphenyl in ). Trimethoxyphenyl (Compound 45) and styryl (Compound 3z) groups increase steric bulk and π-conjugation, affecting UV-Vis absorption profiles .
- Thermal Stability: Compounds with alkyl or aryl substituents (e.g., 4-methylphenyl in ) exhibit higher melting points due to crystalline packing, whereas 1-phenoxyethyl (Compound 46) remains an oil at room temperature due to reduced symmetry .
Q & A
Basic: What are the standard methods for isolating 2-Methoxy-6-(1-methoxyethyl)naphthalene from natural sources, and how are purity and yield optimized?
Answer:
this compound has been isolated from the roots of Chromolaena odorata via hydrodistillation or solvent extraction (e.g., using hexane or dichloromethane). Purity is optimized through chromatographic techniques such as column chromatography (silica gel) or preparative HPLC. Yield improvements rely on parameters like extraction time, solvent polarity, and temperature control. Structural confirmation is achieved using GC-MS and NMR spectroscopy .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures distinguish it from related naphthalene derivatives?
Answer:
- NMR : H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH) and ethyl substitution patterns (e.g., splitting patterns for -CH-).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 216 for CHO) and fragmentation patterns differentiate it from isomers.
- UV-Vis : Absorbance maxima in the 270–300 nm range reflect naphthalene conjugation.
Cross-referencing with databases like NIST ensures accuracy .
Advanced: How can researchers design in vivo toxicological studies on this compound to minimize bias and ensure reproducibility?
Answer:
Key methodological considerations include:
- Randomization : Administer doses in a randomized sequence to avoid selection bias .
- Blinding : Ensure personnel are blinded to exposure groups during data collection and analysis .
- Outcome Assessment : Use predefined criteria for systemic effects (e.g., hepatic/renal toxicity) and validate biomarkers through LC-MS or histopathology .
- Risk of Bias Tools : Apply ATSDR’s Tiered Risk of Bias framework (Tables C-6/C-7) to evaluate study validity .
Advanced: What strategies resolve contradictions in toxicokinetic data for naphthalene derivatives, such as metabolic pathway discrepancies between in vitro and in vivo models?
Answer:
- Comparative Metabolism Studies : Use liver microsomes from multiple species (e.g., rat vs. human) to identify interspecies variations in CYP450-mediated oxidation .
- Isotope Tracing : Employ C-labeled compounds to track metabolite formation and distribution.
- Data Integration : Apply systematic review protocols (Steps 4–8 in ATSDR’s framework) to weigh evidence quality and reconcile conflicting results .
Basic: What synthetic routes are reported for this compound, and how are reaction conditions optimized for scalability?
Answer:
- Friedel-Crafts Alkylation : Methoxyethylation of 2-methoxynaphthalene using AlCl as a catalyst. Optimization involves temperature control (0–25°C) and stoichiometric adjustments to minimize polyalkylation .
- Photoredox Catalysis : Radical-polar crossover reactions enable fluorination or functionalization; screening catalysts like Ir(ppy) improves efficiency .
Advanced: How do researchers assess the environmental fate of this compound, particularly its persistence and bioaccumulation potential?
Answer:
- Persistence Studies : Measure hydrolysis rates under varying pH/temperature and UV degradation in simulated sunlight.
- Bioaccumulation Models : Use log values (predicted ~3.5) and quantitative structure-activity relationships (QSARs) to estimate bioconcentration factors.
- Ecotoxicity Assays : Evaluate effects on aquatic organisms (e.g., Daphnia magna) via OECD Test Guideline 202 .
Advanced: What mechanistic insights exist for the biological activity of this compound, particularly its interaction with cellular targets?
Answer:
Limited data suggest potential anthelmintic activity (e.g., against Pheretima posthuma at 2.5 mg/mL). Proposed mechanisms include disruption of mitochondrial membrane potential or inhibition of acetylcholinesterase. Further studies using molecular docking (e.g., AutoDock Vina) and siRNA knockdowns are needed to validate targets .
Basic: How are computational methods (e.g., DFT, QSAR) applied to predict the physicochemical properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates optimized geometries, electrostatic potentials, and HOMO-LUMO gaps to predict reactivity.
- QSAR Models : Correlate structural descriptors (e.g., molar refractivity, topological surface area) with solubility or toxicity. Software like COSMOtherm or EPI Suite provides property estimates .
Advanced: What experimental controls are critical when evaluating this compound’s genotoxicity in in vitro assays?
Answer:
- Positive/Negative Controls : Include ethyl methanesulfonate (EMS) for mutagenicity and DMSO as a solvent control.
- Metabolic Activation : Use S9 liver homogenate to simulate mammalian metabolism in Ames tests.
- Replicate Consistency : Ensure ≥3 independent experiments with statistical power analysis (e.g., ANOVA, p<0.05) .
Advanced: How can systematic review methodologies address gaps in the toxicological profile of this compound?
Answer:
Follow ATSDR’s 8-step framework:
Problem Formulation : Define exposure routes (inhalation/oral/dermal) and outcomes (e.g., hepatotoxicity) .
Evidence Synthesis : Use tools like ROBINS-I to assess bias in human/animal studies .
Data Integration : Apply the GRADE system to rate confidence in carcinogenicity or endocrine disruption evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
